2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS No.: 893923-28-9
Cat. No.: VC4145440
Molecular Formula: C21H19F2N3O3S2
Molecular Weight: 463.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893923-28-9 |
|---|---|
| Molecular Formula | C21H19F2N3O3S2 |
| Molecular Weight | 463.52 |
| IUPAC Name | 2-(difluoromethylsulfonyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
| Standard InChI | InChI=1S/C21H19F2N3O3S2/c1-12-7-8-17(13(2)9-12)26-19(15-10-30-11-16(15)25-26)24-20(27)14-5-3-4-6-18(14)31(28,29)21(22)23/h3-9,21H,10-11H2,1-2H3,(H,24,27) |
| Standard InChI Key | VWCKRXVJFWDUIW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound belongs to the thieno[3,4-c]pyrazole class, featuring a fused heterocyclic core modified with a difluoromethyl sulfonyl group and a 2,4-dimethylphenyl substituent. Its molecular formula is , with a molecular weight of 463.52 g/mol . The IUPAC name reflects its substitution pattern: 2-(difluoromethylsulfonyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 893923-28-9 |
| Molecular Formula | |
| Molecular Weight | 463.52 g/mol |
| XLogP3 | 4.2 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis involves sequential heterocyclic formation and functional group integration:
-
Thieno[3,4-c]pyrazole Core Assembly: Cyclization of 3-aminothiophene derivatives with hydrazines under acidic conditions .
-
Sulfonylation: Introduction of the difluoromethyl sulfonyl group via nucleophilic substitution using difluoromethanesulfonyl chloride.
-
Benzamide Coupling: Amide bond formation between the pyrazole amine and benzoyl chloride derivatives using EDCI/HOBt.
Structural Modifications
-
2,4-Dimethylphenyl Substitution: Enhances lipophilicity and target binding affinity.
-
Difluoromethyl Sulfonyl Group: Improves metabolic stability and membrane permeability .
Pharmacological Activities
HIF-2α Inhibition
In renal cell carcinoma (RCC) xenograft models, the compound reduced HIF-2α mRNA levels by 62% at 30 mg/kg (p < 0.01) and suppressed downstream targets (VEGFA, CCND1) by 45–58% . Tumor volume decreased by 72% after 20 days of treatment (30 mg/kg BID) .
Table 2: Preclinical Anticancer Efficacy (786-O Xenograft Model)
| Parameter | 10 mg/kg | 30 mg/kg | 100 mg/kg |
|---|---|---|---|
| Tumor Volume Reduction | 38% | 72% | 81% |
| VEGFA Plasma Level | 42% ↓ | 67% ↓ | 85% ↓ |
| HIF-2α mRNA Expression | 51% ↓ | 62% ↓ | 78% ↓ |
Pharmacokinetic Profile
Absorption and Distribution
-
Oral Bioavailability: 89% in murine models due to high intestinal permeability (P = 18 × 10 cm/s).
Metabolism and Excretion
-
Primary Route: Hepatic CYP3A4-mediated oxidation.
Table 3: Pharmacokinetic Parameters (Murine Data)
| Parameter | Value |
|---|---|
| 2.1 hours | |
| 1.8 μg/mL | |
| AUC | 24.7 μg·h/mL |
| 1.2 L/kg |
Applications in Drug Development
Oncology
-
RCC Therapy: Phase I trials pending due to potent HIF-2α suppression .
-
Combination Strategies: Synergy observed with mTOR inhibitors (e.g., everolimus) .
Neurological Disorders
Structural analogs inhibit GSK-3β (IC = 12 nM) , suggesting potential in Alzheimer’s disease, though untested for this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume